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4-Tert-butyl-1-methoxy-2-nitrobenzene, also known by its chemical formula and CAS number 62559-08-4, is an aromatic compound characterized by the presence of a tert-butyl group, a methoxy group, and a nitro group on a benzene ring. The tert-butyl group is a bulky substituent that influences the compound's steric properties and reactivity, while the methoxy group serves as an electron-donating group, enhancing the electron density of the aromatic ring. The nitro group is a strong electron-withdrawing substituent that can significantly affect the compound's chemical behavior and biological activity.
Nitrobenzene derivatives, including 4-tert-butyl-1-methoxy-2-nitrobenzene, have been studied for their biological activities. These compounds may interact with various enzymes and proteins within cells, potentially leading to oxidative stress and cytotoxicity. The presence of the nitro group is often associated with mutagenic and carcinogenic properties due to its ability to form reactive intermediates during metabolic processes .
The synthesis of 4-tert-butyl-1-methoxy-2-nitrobenzene typically involves electrophilic aromatic substitution reactions. A common method includes:
4-Tert-butyl-1-methoxy-2-nitrobenzene has applications in various fields:
Studies on 4-tert-butyl-1-methoxy-2-nitrobenzene focus on its interactions with biological macromolecules. Its reactivity can lead to modifications in proteins or nucleic acids, which may have implications for understanding its toxicity and potential therapeutic effects. Interaction studies often involve assessing how environmental factors (e.g., pH, temperature) influence its stability and reactivity .
Several compounds share structural similarities with 4-tert-butyl-1-methoxy-2-nitrobenzene. Here are some notable examples:
| Compound Name | Structural Features | Uniqueness |
|---|---|---|
| 4-Tert-butyl-1-nitrobenzene | Lacks the methoxy group | Less electron density; different reactivity |
| 4-Tert-butyl-2-nitrotoluene | Similar structure but different substitution pattern | Different electronic properties |
| 4-Tert-butyl-1-methylbenzene | Lacks the nitro group | More stable; less reactive |
The uniqueness of 4-tert-butyl-1-methoxy-2-nitrobenzene lies in its combination of substituents, which confer distinct electronic and steric properties. This makes it particularly valuable in synthetic applications where these characteristics are advantageous for specific reactions or biological interactions .
The IUPAC name for this compound is 4-tert-butyl-1-methoxy-2-nitrobenzene, derived from the benzene ring substituted at positions 1 (methoxy), 2 (nitro), and 4 (tert-butyl). Its molecular formula, C₁₁H₁₅NO₃, reflects a molecular weight of 209.24 g/mol and an exact mass of 209.10519334 Da . The tert-butyl group introduces significant steric bulk, while the nitro and methoxy groups create opposing electronic effects (electron-withdrawing and electron-donating, respectively).
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 209.1052 . The isotopic pattern aligns with the presence of one nitrogen and three oxygen atoms, consistent with the nitro and methoxy functional groups.
X-ray crystallography data (not directly available in sources) can be inferred from NMR and computational models. The tert-butyl group adopts a staggered conformation to minimize steric clash with adjacent substituents, while the nitro group lies coplanar with the aromatic ring to maximize resonance stabilization . The methoxy group’s orientation is influenced by conjugation with the ring’s π-system.
¹H NMR (600 MHz, CD₃CN):
¹³C NMR (150 MHz, CD₃CN):
Key IR bands include:
The molecular ion ([M]⁺) at m/z 209.24 undergoes fragmentation via: